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N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide Documentation Hub

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  • Product: N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
  • CAS: 1019324-93-6

Core Science & Biosynthesis

Foundational

Comprehensive Characterization of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide: A Spectroscopic Guide

This guide provides an in-depth technical analysis of the spectral characteristics of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide . It is designed for medicinal chemists and analytical scientists characterizing thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide . It is designed for medicinal chemists and analytical scientists characterizing this scaffold, which is increasingly relevant in the development of Glutaminase 1 (GLS1) inhibitors and anticancer therapeutics.[1]

Compound Identity & Significance

This molecule represents a fusion of a nipecotic acid (piperidine-3-carboxylic acid) pharmacophore with a 1,3,4-thiadiazole bioisostere.[1] The thiadiazole ring acts as an electron-withdrawing "warhead" often used to enhance metabolic stability and target affinity in kinase and enzyme inhibitors.

  • IUPAC Name: N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

  • Molecular Formula: C₈H₁₂N₄OS[1]

  • Exact Mass: 212.0732[1]

  • M+H (Monoisotopic): 213.0805[1]

Synthetic Context & Impurity Profile

Understanding the synthesis is critical for interpreting spectral "ghost peaks" (impurities).[1] The standard route involves coupling N-protected nipecotic acid with 2-amino-1,3,4-thiadiazole, followed by deprotection.[1]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical steps and potential carry-over impurities (e.g., Boc-protected intermediates).

SynthesisWorkflow Start1 N-Boc-Nipecotic Acid Coupling Coupling Reaction (EDC/HOBt or POCl3) Start1->Coupling Start2 2-Amino-1,3,4-thiadiazole Start2->Coupling Intermediate Intermediate: N-Boc-Protected Amide Coupling->Intermediate Formation of Amide Bond Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Cleavage of Boc Group Product Final Product: N-(1,3,4-thiadiazol-2-yl) piperidine-3-carboxamide Deprotection->Product Neutralization & Purification

Figure 1: Synthetic pathway highlighting the origin of the piperidine-thiadiazole conjugate.

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is dominated by the stability of the heteroaromatic thiadiazole ring and the labile nature of the piperidine ring under Electron Ionization (EI) or Electrospray Ionization (ESI).[1]

Key Diagnostic Ions (ESI+)
m/z (Calc)Ion IdentityDescription
213.08 [M+H]⁺ Base Peak. Protonated molecular ion.
235.06 [M+Na]⁺Sodium adduct (common in unbuffered LC-MS).[1]
102.00 [C₂H₄N₃S]⁺Protonated 2-amino-1,3,4-thiadiazole fragment (Amide bond cleavage).[1]
112.08 [C₆H₁₀NO]⁺Piperidine-3-carbonyl cation (acylium ion).
Fragmentation Pathway (DOT Visualization)

Understanding the fragmentation logic validates the structure during LC-MS/MS method development.[1]

MassSpecFrag Parent [M+H]+ m/z 213 Frag1 Acylium Ion (Piperidine-CO)+ m/z 112 Parent->Frag1 Amide Bond Cleavage Frag2 Thiadiazole Amine (C2H4N3S)+ m/z 102 Parent->Frag2 H-Transfer + Cleavage Frag3 Thiadiazole Ring (C2H2N2S)+ m/z 85 Frag2->Frag3 Loss of NH3

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

Infrared Spectroscopy (IR)

The IR spectrum is distinct due to the interplay between the secondary amide and the heteroaromatic ring.[1]

  • Amide I (C=O[1][2] Stretch): 1670–1690 cm⁻¹ .[1] This band may appear slightly higher than typical amides due to the electron-withdrawing nature of the thiadiazole ring reducing the C=O bond order less effectively than a phenyl ring.

  • Amide II (N-H Bend): 1530–1550 cm⁻¹ .[1] Strong band characteristic of secondary amides.[1]

  • N-H Stretch:

    • Amide NH:[2]3150–3250 cm⁻¹ (Broad, H-bonded).[1]

    • Piperidine NH:[1][2]3300–3400 cm⁻¹ (If the piperidine nitrogen is free/unsubstituted, a weaker broad band appears here).[1]

  • C=N Stretch (Thiadiazole): 1610–1630 cm⁻¹ .[1] Often overlaps with the Amide I/II region but sharp.[1]

  • C-S Stretch: 600–700 cm⁻¹ .[1] Weak bands in the fingerprint region.[1]

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is the preferred solvent. The compound is poorly soluble in CDCl₃ due to the polarity of the amide and the thiadiazole.[1]

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct downfield thiadiazole proton and the piperidine envelope.[1]

δ (ppm)MultiplicityIntegralAssignmentNotes
12.60 Broad s1HAmide NH Highly deshielded due to the electron-deficient thiadiazole ring. Disappears with D₂O shake.
9.15 s1HThiadiazole C5-H Diagnostic singlet. If this is absent, the ring is substituted or opened.[1]
2.90 – 3.10 m1HPiperidine C3-H The chiral center proton alpha to the carbonyl.
2.80 – 2.95 m2HPiperidine C2-HDiastereotopic protons adjacent to the ring nitrogen.
2.45 – 2.60 m2HPiperidine C6-HOften overlaps with DMSO solvent peak (2.50 ppm).
1.85 – 2.00 m1HPiperidine C4/C5Equatorial protons.[1]
1.40 – 1.65 m3HPiperidine C4/C5Axial protons.[1]
~3.5 Broad1HPiperidine NH Variable shift depending on concentration and water content.[1]
¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm)Carbon TypeAssignment
172.5 C=OAmide Carbonyl.[1][2][3][4]
158.2 CqThiadiazole C2 (attached to N).[1]
149.1 CHThiadiazole C5 (unsubstituted).[1]
48.5 CH₂Piperidine C2 (Alpha to N).[1]
45.2 CH₂Piperidine C6 (Alpha to N).[1]
42.1 CHPiperidine C3 (Alpha to C=O).[1]
28.4 CH₂Piperidine C4.[1]
24.1 CH₂Piperidine C5.[1]
NMR Assignment Logic (DOT Visualization)

This diagram correlates the structural nodes to their spectral signatures, ensuring the analyst interprets the data correctly.[1]

NMRLogic Thia Thiadiazole Ring Sig1 1H: 9.15 ppm (s) 13C: 149/158 ppm Thia->Sig1 Aromatic CH & C=N Link Amide Linker Sig2 1H: 12.60 ppm (br) 13C: 172.5 ppm Link->Sig2 NH & C=O Pip Piperidine Ring Sig3 1H: 1.4-3.1 ppm (m) 13C: 24-48 ppm Pip->Sig3 Aliphatic CH/CH2

Figure 3: Structural correlation map for NMR assignment.

Experimental Protocol for Validation

To reproduce these data in a laboratory setting, follow this validated protocol.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ . Note: Do not use CDCl₃ as the amide proton signal may broaden into the baseline or shift unpredictably due to aggregation.[1]

  • Instrument Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).[1]

    • Scans: 16 (minimum) for 1H; 1024 (minimum) for 13C.

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the acidic amide proton for accurate integration.

  • D₂O Exchange Test: After the initial scan, add 1 drop of D₂O to the tube, shake, and re-run.[1] The peak at 12.60 ppm (Amide NH) and ~3.5 ppm (Piperidine NH) should disappear, confirming the assignment of exchangeable protons.[1]

References

  • GLS1 Inhibitor Development: Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 2022.[1][5] Link

  • Thiadiazole Spectral Data: Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 2025.[1][4] Link

  • General Synthesis of Thiadiazole Amides: Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI Molecules, 2023.[1] Link[1]

  • Nipecotic Acid Derivatives: PubChem Compound Summary for CID 4173511 (N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide). National Center for Biotechnology Information.[1] Link[1]

Sources

Exploratory

The Thiadiazole Pharmacophore: A Technical Guide to SAR and Synthetic Application

Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of thiadiazole-based compounds, with a specific focus on the 1,3,4-thiadiazole isomer—a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of thiadiazole-based compounds, with a specific focus on the 1,3,4-thiadiazole isomer—a privileged scaffold in medicinal chemistry.[1] Due to its mesoionic character, high aromaticity, and capacity to act as a bioisostere for pyrimidine and oxadiazole, this ring system is central to the design of carbonic anhydrase inhibitors (CAIs), anticancer agents (VEGFR-2 inhibitors), and antimicrobial warheads.

Part 1: The Structural Foundation

Isomerism and Electronic Properties

Thiadiazoles exist as four distinct isomers. While all are aromatic, their application in drug discovery is dictated by the arrangement of the heteroatoms, which governs basicity, lipophilicity, and metabolic stability.

  • 1,3,4-Thiadiazole: The most widely utilized isomer.[2] It is symmetrical, electron-deficient, and possesses a high dipole moment. It serves as a bioisostere for the pyridine ring but with higher lipophilicity (due to sulfur), improving membrane permeability.

  • 1,2,4-Thiadiazole: Often acts as a "cysteine trap" in enzyme inhibitors. The N-S bond is susceptible to nucleophilic attack by thiol groups.

  • 1,2,3-Thiadiazole & 1,2,5-Thiadiazole: Less common in approved drugs but useful for specific energetic or agrochemical applications.

Visualization: Isomer Classification

The following diagram illustrates the four isomers and their standard numbering schemes.

Thiadiazole_Isomers cluster_0 Thiadiazole Isomers Iso134 1,3,4-Thiadiazole (Most Privileged) Symmetry: C2v Prop1 High Aromaticity Iso134->Prop1 Prop2 Lipophilicity > Oxadiazole Iso134->Prop2 Prop3 H-Bond Acceptor (N3/N4) Iso134->Prop3 Iso124 1,2,4-Thiadiazole (Cysteine Trap) Iso123 1,2,3-Thiadiazole (Peptidomimetic) Iso125 1,2,5-Thiadiazole (Fused Systems)

Figure 1: Classification of thiadiazole isomers highlighting the 1,3,4-isomer as the primary scaffold.

Part 2: Synthetic Strategies & Protocols

The Dehydrative Cyclization Protocol (POCl3 Method)

The most robust method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of carboxylic acids with thiosemicarbazide or acid hydrazides using phosphorus oxychloride (POCl3).

Scientific Rationale: POCl3 acts as both a solvent and a dehydrating agent. It activates the carbonyl oxygen, facilitating the nucleophilic attack of the sulfur/nitrogen to close the ring.

Step-by-Step Methodology

Safety Warning: POCl3 is corrosive and reacts violently with water. Perform all steps in a fume hood.

  • Reagent Preparation:

    • Equimolar amounts (0.01 mol) of the substituted carboxylic acid and thiosemicarbazide are weighed.

    • Place reagents in a dry round-bottom flask.

  • Cyclization:

    • Add 5–10 mL of POCl3 carefully.

    • Reflux the mixture at 70–80°C for 3–5 hours .

    • Self-Validation Check: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7). The disappearance of the acid starting material indicates completion.

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice (approx. 200g) with vigorous stirring to decompose excess POCl3.

    • Neutralize the solution to pH 7–8 using saturated Sodium Bicarbonate (NaHCO3) or Ammonia solution. This step is critical to precipitate the free base.

  • Purification:

    • Filter the resulting solid precipitate.

    • Recrystallize from ethanol or ethanol/water mixture to obtain pure crystals.

Visualization: Synthetic Workflow

Synthesis_Workflow start Start: Carboxylic Acid + Thiosemicarbazide reagent Add POCl3 (Dehydrating Agent) start->reagent reflux Reflux (70-80°C, 3-5h) reagent->reflux check TLC Check: Disappearance of Acid? reflux->check check->reflux No quench Quench on Crushed Ice (Exothermic!) check->quench Yes neutral Neutralize (NaHCO3) to pH 8 quench->neutral product Final Product: 2,5-Disubstituted-1,3,4-Thiadiazole neutral->product

Figure 2: Step-by-step workflow for the POCl3-mediated synthesis of 1,3,4-thiadiazoles.

Part 3: Detailed SAR Analysis

The biological activity of 1,3,4-thiadiazoles is heavily dependent on substituents at the C2 and C5 positions.

Carbonic Anhydrase Inhibition (CAIs)

Mechanism: The thiadiazole ring acts as an acidic scaffold (pKa modulation) that positions a sulfonamide group to coordinate with the Zinc (Zn2+) ion in the enzyme's active site.

  • Key Drug: Acetazolamide.[3][4][5][6][7]

  • SAR Rule:

    • Position C2: Must contain a sulfonamide (-SO2NH2) group for Zn2+ binding.

    • Position C5: Acylamino groups (e.g., -NHCOCH3) enhance potency by interacting with the hydrophobic pocket of the enzyme.

    • Acidity: The electron-withdrawing nature of the thiadiazole ring lowers the pKa of the sulfonamide amide, making it a better ligand for Zinc at physiological pH.

Anticancer Activity (VEGFR-2 & Tubulin)

Mechanism: Thiadiazoles act as bioisosteres of pyrimidines, interfering with DNA replication or kinase ATP-binding pockets.

  • SAR Rule:

    • C2/C5 Substitution: Asymmetrical substitution often yields higher potency.

    • Electron-Withdrawing Groups (EWG): Placing EWGs (e.g., -Cl, -NO2) on phenyl rings attached to C2/C5 often increases cytotoxicity (IC50 < 5 µM) by strengthening π-stacking interactions within the kinase pocket.

    • Spacer Length: Direct attachment of aryl rings to the thiadiazole core is preferred over flexible linkers for kinase inhibition (rigidification effect).

Antimicrobial Activity (Schiff Bases)
  • SAR Rule:

    • N-C-S Linkage: The toxophore is the N=C-S moiety.

    • Schiff Bases: Converting the C2-amine into an imine (Schiff base) with aromatic aldehydes significantly boosts antibacterial activity against Gram-positive strains (S. aureus).

Quantitative Data Summary
Therapeutic AreaC2 SubstituentC5 SubstituentTarget MechanismKey SAR Insight
Diuretic / Glaucoma -SO2NH2-NH-AcylCarbonic Anhydrase (Zn2+)Ring electron deficiency lowers sulfonamide pKa (required for activity).
Anticancer -NH-Aryl-Aryl (w/ EWG)VEGFR-2 / EGFR2,5-diaryl substitution mimics pyrimidine; EWGs enhance binding affinity.
Antimicrobial -N=CH-Ar (Imine)-Alkyl/ArylCell Wall / DNA GyraseSchiff base formation at C2 creates a critical pharmacophore for membrane penetration.
Visualization: SAR Map

SAR_Map Core 1,3,4-Thiadiazole Core (Electron Deficient / Mesoionic) C2_Node Position C2 Core->C2_Node N-N Bond Side C5_Node Position C5 Core->C5_Node S-C Bond Side C2_Sulf -SO2NH2 Essential for CA Inhibition C2_Node->C2_Sulf C2_Schiff -N=CH-Ar (Schiff Base) Increases Antimicrobial Activity C2_Node->C2_Schiff C5_Lipophil Hydrophobic Aryl Groups Enhance Kinase Binding (Anticancer) C5_Node->C5_Lipophil C5_Bioiso Bioisostere of Pyridine Modulates Solubility C5_Node->C5_Bioiso

Figure 3: Structure-Activity Relationship map detailing functional group effects at C2 and C5 positions.

References

  • Medicinal Chemistry of 1,2,4-Thiadiazoles: Tam, T. F., et al. (2005).[2] "Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles." Mini-Reviews in Medicinal Chemistry. Link

  • Anticancer SAR Review: Kumar, D., et al. (2024). "Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Bioisosterism: Almasirad, A., et al. (2022).[8][9] "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles." Molecules. Link

  • Synthesis Protocol (POCl3): Santhosh, C., et al. (2023).[10] "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles." The Journal of Organic Chemistry. Link

  • Carbonic Anhydrase Inhibition: Supuran, C. T. (2016).[4] "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

"N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide as a potential anticancer agent"

Application Note: Characterization & Evaluation of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide (NTPC) Scaffolds in Oncology Executive Summary This Application Note provides a comprehensive technical framework for t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization & Evaluation of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide (NTPC) Scaffolds in Oncology

Executive Summary

This Application Note provides a comprehensive technical framework for the evaluation of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide (NTPC) , a representative lead scaffold merging the pharmacophoric properties of 1,3,4-thiadiazoles (known for EGFR/CAIX inhibition and apoptotic induction) with the pharmacokinetic advantages of the piperidine ring (improved solubility and bioavailability).

This guide moves beyond basic screening, offering self-validating protocols for synthesis, cytotoxicity profiling, and mechanistic validation. It is designed for researchers aiming to transition thiadiazole-based hits into viable preclinical candidates.

Scientific Rationale & Mechanism

The 1,3,4-thiadiazole moiety acts as a bioisostere of pyrimidine, allowing it to interact with DNA replication enzymes and kinase domains (e.g., EGFR, CDK1). The addition of the piperidine-3-carboxamide (nipecotamide) tail serves two functions:

  • Solubility: The basic nitrogen in the piperidine ring (if unprotected) or its polar amide linkage enhances aqueous solubility, a common bottleneck for thiadiazole drugs.

  • Target Engagement: The carboxamide linker provides hydrogen bond donors/acceptors crucial for binding in the ATP-binding pocket of kinases or the zinc-active site of Carbonic Anhydrase IX (CAIX).

Signaling Pathway & Mechanism of Action

The following diagram illustrates the dual-mechanism potential often observed in this class: inhibition of EGFR phosphorylation and induction of the Intrinsic Apoptotic Pathway (Caspase-9/3 cascade).

NTPC_Mechanism NTPC NTPC Scaffold EGFR EGFR (Tyrosine Kinase) NTPC->EGFR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) NTPC->Bcl2 Downregulates (Indirect) PI3K PI3K/Akt Pathway EGFR->PI3K Activates PI3K->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Depolarization Bax->Mito Pore Formation Casp9 Caspase-9 Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Casp9->Casp3 Cleavage Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Figure 1: Proposed Mechanism of Action. NTPC inhibits EGFR signaling, reducing Bcl-2 expression, which tips the Bax/Bcl-2 ratio to favor mitochondrial permeabilization and caspase-dependent apoptosis.

Chemical Preparation Protocol

Objective: Synthesis of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide via amide coupling.

Reagents:

  • Piperidine-3-carboxylic acid (N-Boc protected to prevent self-coupling).

  • 2-amino-1,3,4-thiadiazole.[1][2][3][4][5][6][7][8]

  • Coupling Agents: EDCI.HCl, HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DCM.

Workflow:

  • Activation: Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

  • Coupling: Add 2-amino-1,3,4-thiadiazole (1.0 eq) and DIPEA (2.0 eq). Allow to warm to RT and stir for 12–24h.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat), brine, and water. Dry over Na2SO4.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1h to remove the Boc group. Neutralize and extract.

  • Purification: Recrystallize from Ethanol/Dioxane.

Quality Control Check:

  • 1H-NMR: Confirm the disappearance of the Boc-singlet (approx. 1.4 ppm) and appearance of the amide NH (approx. 10–12 ppm).

  • Purity: >95% by HPLC is required for biological assays.

Biological Evaluation Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: To determine the IC50 value of NTPC against cancer cell lines (e.g., MCF-7, HCT-116).

Step-by-Step Methodology:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment Preparation:

    • Dissolve NTPC in DMSO to create a 10 mM stock.

    • Critical Step: Serial dilute in culture medium to final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control Rule: Final DMSO concentration must be < 0.1% in all wells to prevent solvent toxicity.

  • Incubation: Treat cells for 48h or 72h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Self-Validating Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be statistically valid.

  • Reference Standard: Doxorubicin or 5-Fluorouracil must be run in parallel. If the Reference IC50 deviates >20% from historical data, discard the run.

Data Interpretation Template:

CompoundCell LineIC50 (µM) ± SDSelectivity Index (SI)*
NTPC MCF-7 (Breast)[Experimental][IC50 Normal / IC50 Cancer]
NTPC HepG2 (Liver)[Experimental]--
NTPC WI-38 (Normal Fibroblast)[Experimental]--
Doxorubicin MCF-70.5 ± 0.1--

Note: An SI > 2 indicates potential therapeutic window.

Protocol B: Mechanistic Validation (Cell Cycle Analysis)

Purpose: To confirm if NTPC induces cell cycle arrest (typical for thiadiazoles is G2/M arrest).

Workflow:

  • Treatment: Treat MCF-7 cells with NTPC at IC50 concentration for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min in dark.

  • Acquisition: Analyze 10,000 events using a Flow Cytometer (excitation 488 nm, emission 617 nm).

Expected Outcome:

  • G0/G1 Peak: Represents resting cells.

  • S Phase: DNA synthesis.

  • G2/M Peak: If NTPC acts as a tubulin inhibitor or kinase inhibitor (like CDK1), expect a significant accumulation (increase > 15% vs control) in the G2/M phase.

Experimental Workflow Diagram

The following flowchart outlines the "Go/No-Go" decision tree for evaluating NTPC.

Workflow Start Synthesis & Purification QC QC: Purity > 95%? Start->QC QC->Start No (Repurify) MTT MTT Assay (72h) QC->MTT Yes Criteria IC50 < 10 µM? MTT->Criteria Mech Mechanism Study (Apoptosis/Cell Cycle) Criteria->Mech Yes Stop Refine Structure (SAR Study) Criteria->Stop No Lead Lead Candidate Mech->Lead

Figure 2: Preclinical Evaluation Workflow. A systematic approach to validating NTPC efficacy.

References

  • Hekal, M. H., et al. (2023). "New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile."[9] RSC Advances. Link

    • Context: Establishes the protocol for cell cycle analysis and apoptosis in thiadiazole deriv
  • Al-Wahaibi, L. H., et al. (2023). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation."[5][6][9] Molecules. Link

    • Context: Provides synthesis conditions and cytotoxicity benchmarks (IC50 ranges) for similar scaffolds.
  • Serag, E., et al. (2022). "Design, synthesis, and biological evaluation of new 1,3,4-thiadiazole derivatives as potential EGFR inhibitors." Bioorganic Chemistry. Link

    • Context: Validates EGFR as a primary target for thiadiazole-carboxamide deriv
  • Mishra, C. B., et al. (2018). "Thiadiazole-piperidine hybrids as potent carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Context: Supports the rationale for the piperidine-thiadiazole combin

Sources

Application

"in vitro evaluation of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide against cancer cell lines"

Executive Summary & Compound Profile Objective: This guide details the standardized protocols for the biological validation of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide (referenced herein as TPC-3 ). This scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide details the standardized protocols for the biological validation of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide (referenced herein as TPC-3 ). This scaffold represents a "hybrid pharmacophore" combining the metabolic stability and kinase-inhibitory potential of 1,3,4-thiadiazoles with the solubility and hydrogen-bonding capability of the piperidine-3-carboxamide core.

Scientific Rationale: Thiadiazole derivatives are established bioisosteres of pyrimidines, often targeting receptor tyrosine kinases (e.g., c-Met, EGFR) or Carbonic Anhydrase (CA-IX) in hypoxic tumors. The piperidine moiety improves lipophilicity and cellular uptake. The evaluation strategy must therefore assess both general cytotoxicity and mechanism of action (MoA) , specifically apoptosis induction and cell cycle arrest.

Compound Profile:

  • IUPAC Name: N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

  • Molecular Weight: ~212.27 g/mol

  • Solubility: Low in water; Soluble in DMSO (Dimethyl sulfoxide) up to 50 mM.

  • Storage: Powder at -20°C; Stock solutions in DMSO at -80°C (avoid repeated freeze-thaw).

Experimental Design Strategy

The evaluation of TPC-3 requires a tiered approach to filter false positives and establish a robust IC50 (half-maximal inhibitory concentration).

Tier Assay Type Methodology Readout
Tier 1 Primary ScreeningMTT or SRB AssayCell Viability (% Control)
Tier 2 Dose-Response7-point serial dilutionIC50 Determination
Tier 3 MechanisticFlow Cytometry (PI/Annexin V)Cell Cycle Phase & Apoptosis

Protocol A: Compound Preparation & Handling

Critical Step: Thiadiazole carboxamides can precipitate in aqueous media if the DMSO concentration is too high or if added too rapidly.

  • Stock Solution (10 mM): Dissolve TPC-3 powder in sterile, cell-culture grade DMSO. Vortex for 1 minute. Visual inspection must confirm clarity.

  • Working Solution: Dilute the stock 1:1000 in culture medium immediately before use to achieve a 10 µM starting concentration (0.1% DMSO final).

  • Vehicle Control: Culture medium containing 0.1% DMSO (must match the highest drug solvent concentration).

Protocol B: Cytotoxicity Profiling (MTT Assay)

The MTT assay relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

Step-by-Step Methodology:

  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL/well).

    • Expert Tip: Fill outer wells with sterile PBS to prevent "edge effect" evaporation, which skews data.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Remove old media. Add 100 µL of fresh media containing TPC-3.

    • Dose Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM (Triplicate wells per dose).

    • Include Positive Control (e.g., Doxorubicin 1 µM) and Vehicle Control (0.1% DMSO).

    • Incubate for 48 or 72 hours.

  • Readout:

    • Add 10 µL of MTT stock to each well. Incubate for 4 hours (purple formazan crystals form).

    • Carefully aspirate media (do not disturb crystals).

    • Solubilize crystals with 100 µL DMSO. Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (reference 630 nm).

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Protocol C: Mechanistic Evaluation (Flow Cytometry)

If TPC-3 shows an IC50 < 10 µM, proceed to determine if it acts via Cell Cycle Arrest or Apoptosis .

Assay 1: Cell Cycle Analysis (Propidium Iodide)

Rationale: Thiadiazole derivatives often inhibit tubulin or kinases, leading to G2/M or G1 arrest.

  • Treatment: Seed 2x10^5 cells in 6-well plates. Treat with TPC-3 at IC50 concentration for 24h.

  • Fixation: Harvest cells (trypsinize), wash with cold PBS. Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2 hours at -20°C.

  • Staining: Wash ethanol away with PBS. Resuspend in 500 µL PBS containing:

    • 50 µg/mL Propidium Iodide (PI) (DNA stain).

    • 100 µg/mL RNase A (destroys RNA to prevent background).

  • Acquisition: Analyze >10,000 events on a Flow Cytometer. Use a doublet discrimination gate (Area vs. Width).

Assay 2: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

  • Harvest: Collect cells and floating media (detached apoptotic cells) after 48h treatment.

  • Staining: Resuspend in 1X Annexin Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubation: 15 mins at room temperature in the dark.

  • Analysis: Immediate flow cytometry.

Visualization of Experimental Workflows

Figure 1: High-Throughput Screening Workflow

This diagram outlines the logical progression from compound solubilization to data extraction.

G Stock TPC-3 Stock (DMSO 10mM) Dilution Serial Dilution (Media + 0.1% DMSO) Stock->Dilution Incubation 48h - 72h Incubation Dilution->Incubation Treatment Seeding Cell Seeding (96-Well Plate) Seeding->Incubation 24h Attachment MTT_Add Add MTT (4h Reaction) Incubation->MTT_Add Solubilization DMSO Solubilization (Formazan) MTT_Add->Solubilization Readout Microplate Reader (OD 570nm) Solubilization->Readout Analysis IC50 Calculation (Sigmoidal Fit) Readout->Analysis

Caption: Figure 1. Step-by-step workflow for the colorimetric MTT cytotoxicity assay.

Figure 2: Proposed Mechanism of Action (Thiadiazole Scaffold)

Based on structural analogs, TPC-3 likely interferes with kinase signaling or microtubule dynamics.

Pathway TPC3 TPC-3 (Compound) RTK Receptor Tyrosine Kinase (e.g., c-Met) TPC3->RTK Inhibition Caspase Caspase-3/7 Activation TPC3->Caspase Induction Ras Ras/Raf RTK->Ras MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK Cycle G2/M Arrest ERK->Cycle Downregulation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cycle->Apoptosis

Caption: Figure 2.[1] Hypothetical signaling pathway showing TPC-3 inhibition of RTK signaling leading to apoptosis.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research.Link

  • Jain, A. K., et al. (2013).[3] "1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities." Chemical Biology & Drug Design. Link

  • Siwach, A., & Verma, P. K. (2021). "Synthesis and therapeutic potential of 1,3,4-thiadiazole derivatives against malignant neoplasm." Current Organic Chemistry.
  • Zhang, S., et al. (2023). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Matysiak, J., et al. (2022). "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity."[4][5][6][7][8][9][10][11] International Journal of Molecular Sciences. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

Ticket ID: PUR-THIA-PIP-001 Subject: Troubleshooting isolation, tailing, and solubility issues for thiadiazole-piperidine amides. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-THIA-PIP-001 Subject: Troubleshooting isolation, tailing, and solubility issues for thiadiazole-piperidine amides. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary: The Chemical Context

You are encountering difficulties because N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide represents a "perfect storm" of purification challenges. Its structure contains three conflicting distinct motifs:

  • Piperidine Ring (Secondary Amine): Highly basic (

    
    ) and polar. It interacts aggressively with acidic silanols on silica gel, causing peak tailing and irreversible adsorption.
    
  • 1,3,4-Thiadiazole Core: An electron-deficient aromatic heterocycle that often exhibits poor solubility in standard non-polar solvents (Hexane/EtOAc) but high solubility in polar aprotic solvents (DMSO/DMF), complicating loading.

  • Carboxamide Linker: A hydrogen bond donor/acceptor site that increases crystallinity and polarity.

This guide provides a self-validating troubleshooting workflow to isolate this molecule in high purity (>95%).

Part 1: Diagnostic Workflow (Decision Matrix)

Before selecting a method, assess your crude mixture using this logic flow.

Purification_Decision_Tree Start Crude Reaction Mixture Solubility Is the crude soluble in DCM or EtOAc? Start->Solubility Impurity_Type Major Impurity Type? Solubility->Impurity_Type Yes (Moderate) RP_HPLC Method B: High pH Prep-HPLC (C18) Solubility->RP_HPLC No (Only DMSO/MeOH) Flash_Amine Method A: Silica with 1% Et3N or NH4OH Impurity_Type->Flash_Amine Tailing / Baseline impurities Scavenger Method C: Solid Phase Extraction (SCX) Impurity_Type->Scavenger Coupling Reagents (EDC/HOBt) Crystallization Method D: Recrystallization (EtOH/H2O) Impurity_Type->Crystallization Stereoisomers / Minor byproducts

Figure 1: Purification strategy based on solubility and impurity profile.

Part 2: Troubleshooting Guides & Protocols

Issue #1: "My product streaks/tails on the column and yield is low."

Root Cause: The secondary amine of the piperidine ring is protonating via interaction with the acidic silanol groups (


) on the silica gel surface. This creates an ion-exchange retention mechanism that competes with the desired adsorption mechanism.

Solution: The "Amine Modifier" Protocol You must neutralize the silica surface before and during the run.

Protocol:

  • Solvent System: Use Dichloromethane (DCM) and Methanol (MeOH).[1]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both solvent A (DCM) and solvent B (10:1 DCM:MeOH).
    
    • Note:

      
       is superior for MS detection (volatile), while TEA is better for UV detection stability but can suppress ionization.
      
  • Column Pre-treatment (Crucial): Flush the silica column with 3-4 column volumes (CV) of the modifier-containing solvent before injecting your sample. This "deactivates" the silanols.

  • Gradient: Run a shallow gradient from 0% to 20% MeOH (with modifier). The product should elute as a sharp band.

Alternative: Use Amine-Functionalized Silica (KP-NH) cartridges.[2] These have a basic surface chemistry that repels the piperidine amine, eliminating tailing without needing solvent modifiers [1].

Issue #2: "I cannot remove the EDC/HOBt urea byproduct."

Root Cause: Both your product (piperidine amine) and the urea byproduct are polar and water-soluble at neutral/acidic pH. Standard acid washes will extract your product into the aqueous waste.

Solution: pH-Switched Extraction (The "Catch-and-Release") Since the piperidine is basic (


) and the thiadiazole is weakly basic, you can manipulate pH to separate them from neutral ureas.

Protocol:

  • Acid Phase: Dissolve crude in EtOAc. Extract with 0.5 M HCl (aq) .

    • Result: The urea stays in EtOAc (mostly). Your product protonates and moves to the Water layer.

  • Wash: Wash the aqueous layer (containing product) 2x with fresh EtOAc to remove trapped non-polar impurities.

  • Base Switch: Cool the aqueous layer on ice. Slowly adjust pH to >12 using 6 M NaOH .

    • Result: The product deprotonates and precipitates or oils out.

  • Extraction: Extract the basic aqueous layer 3x with DCM (DCM is better than EtOAc for solubilizing thiadiazoles).

  • Dry: Dry over

    
     and concentrate.
    

Warning: Do not use this method if your amide bond is hydrolytically unstable, though thiadiazole amides are generally robust [2].

Issue #3: "The product is not soluble in DCM for loading."

Root Cause: The "Brick Dust" Effect. The combination of the flat thiadiazole ring (pi-stacking) and the polar amide creates a high-melting solid that resists dissolution.

Solution: Solid Loading or High-pH Reverse Phase

Option A: Dry Loading (For Flash)

  • Dissolve the crude in minimal MeOH or DCM/MeOH (1:1).

  • Add Celite (diatomaceous earth) or loose silica gel (ratio 1:2 crude:silica).

  • Evaporate solvent until a free-flowing powder remains.

  • Load this powder into a solid load cartridge upstream of your main column.

Option B: High pH Prep-HPLC (The Gold Standard) Standard acidic HPLC (Water/ACN + TFA) often fails because the protonated piperidine elutes too early (near the void volume).

  • Stationary Phase: C18 (ensure it is "Hybrid" or high-pH stable, e.g., XBridge or Gemini).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ).
    
  • Mobile Phase B: Acetonitrile.[3]

  • Mechanism: At pH 10, the piperidine is neutral (free base). This drastically increases hydrophobicity, causing it to retain well on C18 and separate from polar byproducts [3].

Part 3: Quantitative Data & Reference Tables

Solvent System Selection Guide
MethodMobile Phase AMobile Phase BModifierBest For
Normal Phase DCMMeOH1%

General purification; removing non-polar impurities.
Reverse Phase (Acid)

ACN0.1% TFANot Recommended (Poor retention of piperidine).
Reverse Phase (Base) 10mM

ACNNoneBest Purity ; keeps amine neutral for better peak shape.
HILIC ACN

10mM

Very polar impurities; if product is water-soluble.

Part 4: Mechanism of Failure (Visualized)

Understanding why standard methods fail is critical for adapting your protocol.

Silanol_Interaction cluster_0 Standard Silica (Acidic) cluster_1 TEA Modified Silica (Blocked) Silanol Si-OH (Acidic Surface) Interaction Ionic Bond (Irreversible/Tailing) Silanol->Interaction Product Piperidine-NH (Basic) Product->Interaction Silanol_Mod Si-OH TEA Triethylamine (Modifier) Silanol_Mod->TEA Preferential Binding Product_Mod Piperidine-NH Elution Smooth Elution Product_Mod->Elution No Interaction

Figure 2: Mechanism of amine tailing and the protective effect of triethylamine (TEA).

References

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Waters Corporation. (2024). High pH Reverse Phase Chromatography Strategies for Basic Compounds. (General Reference for Hybrid Particle Technology).

Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) for N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide and all solvents before proceeding.

Sources

Optimization

"solubility issues with N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide in biological assays"

Here is the Technical Support Center guide for N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide . Executive Summary & Chemical Context[1][2][3][4][5] The Core Challenge: Researchers frequently report inconsistent values...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide .

Executive Summary & Chemical Context[1][2][3][4][5]

The Core Challenge: Researchers frequently report inconsistent


 values, "flat" dose-response curves, or visible precipitation when using N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide .[1]

The Chemical Root Cause: This molecule presents a "perfect storm" for solubility issues in aqueous buffers:

  • The Thiadiazole Stacking: The 1,3,4-thiadiazole ring is planar and electron-deficient, prone to

    
    -
    
    
    
    stacking interactions that stabilize crystal lattices and resist dissolution.[1]
  • The Piperidine Trap: The piperidine nitrogen (

    
    ) provides solubility only when protonated (cationic).[1] In standard physiological buffers (pH 7.4), it is mostly protonated.[1] However, if your stock solution is unbuffered or if you use basic assay conditions (pH > 8.0), the molecule becomes neutral and lipophilic, leading to immediate precipitation.
    
  • The Amide Linker: The carboxamide bond adds hydrogen bond donor/acceptor motifs that can drive intermolecular aggregation rather than water solvation.

Diagnostic Workflow

Before altering your assay, determine the specific nature of the failure using this decision matrix.

Solubility_Diagnosis Start START: Inconsistent Assay Data VisualCheck 1. Visual Inspection (Turbidity/Precipitate?) Start->VisualCheck Microscopy 2. Microscopy Check (10x/40x Phase Contrast) VisualCheck->Microscopy No/Unsure Precip_Yes Visible Crystals/Amorphous Solid VisualCheck->Precip_Yes Yes Microscopy->Precip_Yes Crystals Visible Precip_No Clear Solution Microscopy->Precip_No No Particles Result_Solubility ISSUE: Thermodynamic Solubility (See Protocol A) Precip_Yes->Result_Solubility Agg_Check 3. Aggregation Test (Add 0.01% Triton X-100) Precip_No->Agg_Check Result_Colloidal ISSUE: Colloidal Aggregation (See Protocol B) Agg_Check->Result_Colloidal Activity Lost (False Positive) Result_Bio ISSUE: Biological/Target Agg_Check->Result_Bio Activity Retained

Figure 1: Diagnostic decision tree to distinguish between thermodynamic insolubility and colloidal aggregation.

Troubleshooting Guides (FAQ)

Scenario A: "The compound precipitates immediately when added to the media."

The Cause: DMSO Shock (Kinetic Precipitation). When you spike a 10 mM DMSO stock directly into an aqueous buffer (e.g., 1:1000 dilution), the DMSO rapidly disperses. The compound is left "stranded" in water at a concentration far above its thermodynamic solubility limit. Because the thiadiazole rings stack efficiently, they nucleate crystals faster than the water can solvate the piperidine.

The Solution: Use the Intermediate Dilution Method . Never go from 100% DMSO


 0% DMSO in one step.[1]
StepSolvent SystemConcentrationState
1.[1][2][3][4] Stock 100% DMSO10 mMSoluble
2.[1] Intermediate 50% DMSO / 50% Water1 mMCritical Step
3.[1] Final Assay 0.5% DMSO / 99.5% Buffer10

M
Soluble

Why this works: The intermediate step allows the piperidine nitrogen to protonate and solvate while still having enough organic co-solvent (DMSO) to prevent the aromatic rings from stacking.

Scenario B: "My IC50 shifts depending on the enzyme concentration."

The Cause: Colloidal Aggregation. This scaffold is a known "frequent hitter" candidate. At concentrations


M, it may form sub-visible colloids (micelle-like aggregates) that sequester the enzyme non-specifically.[1] This looks like inhibition, but it is a physical artifact.

The Solution: Detergent Sensitivity Test. Add a non-ionic detergent (0.01% Triton X-100 or 0.005% Tween-80) to your assay buffer.[1]

  • If IC50 increases (potency drops): The inhibition was likely due to aggregation (the detergent broke up the colloid).

  • If IC50 stays the same: The inhibition is a true ligand-binding event.

Scenario C: "The stock solution has crystals after freezing."

The Cause: Hygroscopic DMSO. DMSO absorbs water from the air. If your stock bottle is old, it may contain 1-2% water.[1] Upon freezing, water crystallizes first, effectively concentrating the compound in the remaining liquid phase, forcing precipitation.

The Solution:

  • Use anhydrous DMSO (stored over molecular sieves) for stock prep.[1]

  • Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.

  • Sonicate thawed stocks for 5 minutes at 37°C before use to redissolve micro-crystals.

Validated Experimental Protocols

Protocol A: Safe Serial Dilution (Prevention of Crash-Out)

Use this protocol for all cellular and enzymatic assays to ensure homogeneity.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Intermediate Buffer (PBS pH 7.4 or Media)[1]

  • 96-well V-bottom polypropylene plate (low binding)[1]

Workflow:

  • Prepare Dilution Plate (DMSO Only): Perform your 3-fold serial dilutions entirely in DMSO first.

    • Result: A row of wells containing 10 mM, 3.3 mM, 1.1 mM... all in 100% DMSO.

  • Intermediate Spike: Transfer 2

    
    L from the DMSO plate into an intermediate plate containing 48 
    
    
    
    L of Buffer. Mix 10 times.
    • Result: 4% DMSO concentration.[1] Compound is now at 25x final concentration.[1]

  • Final Transfer: Transfer 5

    
    L from the Intermediate Plate into your Assay Plate containing 95 
    
    
    
    L of cells/enzyme.
    • Result: Final DMSO is 0.2%.[1] No localized high-concentration shock occurs.[1]

Serial_Dilution cluster_0 Step 1: DMSO Plate cluster_1 Step 2: Intermediate Plate cluster_2 Step 3: Assay Plate D1 10mM (100% DMSO) D2 3.3mM (100% DMSO) D1->D2 Serial Dilution I1 400µM (4% DMSO) D1->I1 Dilute 1:25 into Buffer I2 133µM (4% DMSO) D2->I2 A1 20µM Final (0.2% DMSO) I1->A1 Dilute 1:20 into Assay A2 6.6µM Final (0.2% DMSO) I2->A2

Figure 2: The "DMSO-First" dilution strategy minimizes the time the compound spends in the "metastable" zone.[1]

Protocol B: Kinetic Solubility Assessment (Nephelometry/UV)

Use this to determine the hard solubility limit of the compound in your specific buffer.

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Spike: Add compound to your assay buffer (e.g., PBS pH 7.4) to achieve concentrations of 1, 3, 10, 30, and 100

    
    M. Final DMSO must be constant (e.g., 1%).
    
  • Incubation: Shake at room temperature for 90 minutes.

  • Read: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer

Sources

Troubleshooting

Technical Support Center: N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide Crystallization

System Overview & Chemical Context Welcome to the technical support interface for N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide . This molecule presents a unique "push-pull" crystallization challenge due to its amphi...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Context

Welcome to the technical support interface for N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide . This molecule presents a unique "push-pull" crystallization challenge due to its amphiphilic structure:

  • The Piperidine Ring: A secondary amine (pKa ~11) that confers high water solubility and pH sensitivity.

  • The Thiadiazole-Amide Linkage: A rigid, planar aromatic system capable of strong hydrogen bonding (donor/acceptor), prone to

    
    -
    
    
    
    stacking.

Successful isolation requires balancing the solubility of the basic piperidine moiety against the aggregation tendencies of the thiadiazole amide. The following guide addresses the three most common failure modes: Oiling Out , Polymorphism , and Solubility Lock .

Diagnostic Matrix: Rapid Troubleshooting

Identify your issue below to find the corresponding technical solution.

SymptomProbable CauseImmediate Action
Oiling Out / Phase Separation Solvent/Anti-solvent ratio crossed the "Oiling Out Limit" (metastable zone violation).Re-heat to dissolution; add anti-solvent slower and at a higher temperature.
No Precipitation (Clear Solution) Piperidine nitrogen is protonated (salt form), increasing solubility in polar solvents.Check pH. If Acidic (<7), adjust to pH 9-10 with NaOH/TEA to precipitate the free base.
Gel Formation Rapid H-bond networking prevents crystal lattice ordering (common in amides).Sonicate to break gel; increase temperature; switch to a "softer" anti-solvent (e.g., replace Hexane with MTBE).
Colored Impurities Oxidation of the thiadiazole sulfur or trapped coupling reagents.Perform a carbon filtration step (hot) before crystallization.

Deep Dive: Technical Solutions & FAQs

Issue 1: "My product is oiling out as a gum instead of crystallizing."

The Mechanism: This molecule contains a flexible piperidine ring attached to a rigid thiadiazole. When the anti-solvent is added too quickly, the hydrophobic effect forces the molecules together faster than they can orient into a lattice. This results in an amorphous "oil" phase.

The Solution: Cloud Point Isothermal Hold Do not cool the solution immediately after adding the anti-solvent.

  • Dissolve crude material in a minimal amount of Hot Ethanol (or Methanol) .

  • Add Warm Water (anti-solvent) dropwise only until a faint, persistent cloudiness appears.

  • STOP. Hold the temperature steady (isothermal) for 30 minutes.

  • Allow the "oil" droplets to act as nucleation sites. If they re-dissolve, add 1 more drop of water.

  • Once visible seed crystals form, then begin slow cooling (1°C/min).

Issue 2: "I cannot get the solid to crash out of the reaction mixture."

The Mechanism: The piperidine secondary amine is highly basic. If your reaction workup involved acid washes (HCl, citric acid), your molecule is likely the hydrochloride salt , which is highly soluble in water and alcohols.

The Solution: pH-Switch Crystallization You must determine if you want the Salt or the Free Base.

  • To isolate the Free Base:

    • Concentrate the organic layer.

    • Resuspend in water (it may dissolve).

    • Slowly add 1M NaOH or Saturated NaHCO₃ while stirring.

    • Target pH 10 . The free base is less polar and should precipitate as a white solid.

  • To isolate the HCl Salt:

    • Dissolve the free base in dry Ethanol.

    • Add 1.1 equivalents of HCl in Dioxane/Ether.

    • Dilute with Diethyl Ether or MTBE to force the salt out.

Issue 3: "The crystals are trapping impurities (low purity)."

The Mechanism: Thiadiazole syntheses often use thiosemicarbazide intermediates which can co-crystallize. Furthermore, rapid precipitation traps solvent and byproducts within the lattice.

The Solution: Dual-Solvent Displacement Avoid "crash cooling." Use a solvent system where the impurity remains soluble.

  • Recommended System:Ethanol : Water (4:1) .

  • Most coupling byproducts are soluble in ethanol; the product is less soluble in the water-rich mixture.

Standardized Experimental Protocol

Protocol ID: CRY-THIA-PIP-04 Objective: Purification of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide (Free Base).

Reagents:

  • Crude Product (1.0 g)

  • Solvent A: Absolute Ethanol (Hot, 70°C)

  • Solvent B: Deionized Water (Warm, 50°C)

  • Activated Charcoal (Optional)

Step-by-Step Workflow:

  • Dissolution: Place 1.0 g of crude solid in a flask equipped with a magnetic stirrer. Add Solvent A (Ethanol) in 2 mL increments while heating to reflux (approx. 78°C).

    • Checkpoint: If solution is dark, add 5% w/w activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Nucleation Zone: Once fully dissolved, remove from heat source but keep the flask insulated (warm).

  • Anti-Solvent Addition: Add Solvent B (Water) dropwise.

    • Target: Add water until the solution turns slightly turbid (cloud point).

    • Volume Estimate: Usually 10-20% of the ethanol volume.

  • Seeding (Critical): If available, add a micro-spatula of pure seed crystal. If not, scratch the glass wall with a glass rod to induce nucleation.

  • Crystallization: Allow the mixture to cool to room temperature undisturbed over 2 hours.

    • Note: Do not stir vigorously during cooling; this promotes oiling out.

  • Final Recovery: Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield. Filter the white needles via vacuum filtration. Wash with cold Ethanol:Water (1:1).

Visualization: Decision Pathways

Diagram 1: Troubleshooting "Oiling Out"

Caption: Logical decision tree for handling phase separation during amide crystallization.

OilingOutTroubleshoot Start Problem: Product Oils Out CheckTemp Check Temperature at Addition Start->CheckTemp WasHot Was solution hot? CheckTemp->WasHot Analysis Reheat Re-dissolve at Reflux WasHot->Reheat No (Cold Addition) CheckSolvent Check Solvent System WasHot->CheckSolvent Yes SlowerAdd Add Anti-solvent Slower (Keep T > 50°C) Reheat->SlowerAdd TooNonPolar Is Anti-solvent Hexane/Heptane? CheckSolvent->TooNonPolar Analysis SwitchSolvent Switch to MTBE or Water TooNonPolar->SwitchSolvent Yes Seed Seed at Cloud Point TooNonPolar->Seed No

Diagram 2: The pH-Solubility Relationship

Caption: Impact of pH on the piperidine-thiadiazole species and solubility.

pHSolubility Acid Acidic pH (< 7) (HCl Salt) SolubilityA High Water Solubility High Alcohol Solubility Acid->SolubilityA Protonated Piperidine Neutral Basic pH (> 9) (Free Base) SolubilityB Low Water Solubility Precipitates Neutral->SolubilityB Neutral Piperidine ActionA Use Ether/Dioxane to Crystallize SolubilityA->ActionA ActionB Use Ethanol/Water to Crystallize SolubilityB->ActionB

References

  • Vertex AI Search. (2026). Piperidine-3-carboxamide derivatives solubility and applications. Retrieved from 1

  • Vertex AI Search. (2026). Synthesis and characterization of 1,3,4-thiadiazole-5-(n-substituted)-sulfonamides crystals. Retrieved from 2

  • Vertex AI Search. (2026). Amide coupling troubleshooting and purification strategies. Retrieved from 3

  • Vertex AI Search. (2026). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. Retrieved from 4

  • Vertex AI Search. (2026). Synthesis of 1,3,4-thiadiazoles: Review of methodologies. Retrieved from 5

Sources

Optimization

"addressing off-target effects of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide"

Technical Support Center: N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide (TPC-1) Welcome, researchers, to the technical support guide for TPC-1. As Senior Application Scientists, we've developed this resource to help...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide (TPC-1)

Welcome, researchers, to the technical support guide for TPC-1. As Senior Application Scientists, we've developed this resource to help you navigate the complexities of your experiments and troubleshoot potential issues, particularly those arising from off-target effects. This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust and your results, conclusive.

Our compound, N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide (herein referred to as TPC-1), is a potent inhibitor of Kinase X . However, like many small molecules, it can exhibit polypharmacology, leading to unintended biological consequences.[1] Understanding and characterizing these off-target interactions is critical for interpreting your data accurately and ensuring the successful progression of your research.[2][3]

Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity in our cell line at concentrations where Kinase X is not fully inhibited. Is this an off-target effect?

A: This is a classic indicator of a potential off-target effect. The intended mechanism of action (MoA) dictates that the phenotypic response should correlate with the inhibition of Kinase X. When you observe a potent effect (like cytotoxicity) at concentrations below the IC50 for your primary target, it strongly suggests that TPC-1 is interacting with one or more other cellular targets that are more sensitive to the compound.

Causality: This discrepancy implies that another protein, when inhibited by TPC-1, triggers a cytotoxic pathway. This off-target could be a different kinase crucial for cell survival or an entirely different class of protein.[4] To begin investigating this, we recommend a broad-spectrum kinase profile and a general safety pharmacology screen.

Q2: Our experiments show a cellular phenotype inconsistent with the known pathway of Kinase X. How do we begin to identify the off-target responsible?

A: Deconvoluting an unexpected phenotype requires a systematic, multi-pronged approach.[5] The goal is to move from a broad survey of potential interactions to specific, validated off-targets.

Recommended Workflow:

  • Initial Broad Screening: The first step is to cast a wide net to identify potential off-target classes. This is crucial for generating hypotheses.[3]

    • Kinome Profiling: Screen TPC-1 against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).[6][7] This will provide a global view of the compound's kinase selectivity.[2]

    • Safety Pharmacology Panels: Evaluate TPC-1 against a panel of common off-target liabilities, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[8][9][10] Many unexpected phenotypes, particularly those related to cell signaling or ion balance, can be traced to these targets.[11]

  • Hypothesis Generation: Analyze the "hits" from your screens. For example, if the unexpected phenotype is related to cell cycle arrest, and your kinome screen shows potent inhibition of a cyclin-dependent kinase (CDK), that becomes your primary hypothesis.

  • Cellular Target Engagement: Once you have a suspected off-target, you must confirm that TPC-1 engages it within a cellular context. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this.[12][13] A positive thermal shift confirms direct binding in intact cells.

  • Phenotypic Validation: Use genetic tools (e.g., siRNA, CRISPR) to knock down the suspected off-target protein. If the phenotype of the knockdown mimics the phenotype observed with TPC-1 treatment, it provides strong evidence that the off-target is responsible for the observed effect.[14]

This systematic process is visualized in the workflow diagram below.

Off_Target_Investigation_Workflow cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Refinement phenotype Unexpected Cellular Phenotype Observed computational Computational Prediction (Optional First Pass) phenotype->computational Initial Query broad_screen Broad Off-Target Screening (Kinome & Safety Panels) phenotype->broad_screen Direct Experimental Approach computational->broad_screen Guides Panel Choice identify_hits Identify High-Confidence Off-Target 'Hits' broad_screen->identify_hits cetsa Cellular Target Engagement (e.g., CETSA) identify_hits->cetsa Confirm Binding genetic Genetic Validation (siRNA/CRISPR) cetsa->genetic Confirm Phenotype Link sar Structure-Activity Relationship (SAR) to Engineer Out Off-Target Effect genetic->sar conclusion Confirmed Off-Target Mechanism sar->conclusion CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Protein Fractionation cluster_2 Quantification & Analysis start Culture Cells to ~80% Confluency treat Treat Cells with TPC-1 or Vehicle (DMSO) start->treat heat Heat Aliquots across a Temperature Gradient treat->heat lyse Lyse Cells (Freeze-Thaw Cycles) heat->lyse spin Centrifuge to Separate Soluble (Supernatant) and Aggregated (Pellet) Proteins lyse->spin collect Collect Supernatant spin->collect quant Quantify Soluble Protein (e.g., Western Blot) collect->quant plot Plot Protein Abundance vs. Temperature quant->plot analyze Determine Melting Temp (Tm) & Observe Thermal Shift plot->analyze

Caption: A standard workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture your cell line of interest to approximately 80% confluency.

    • Treat the cells with either TPC-1 at a saturating concentration (e.g., 10x IC50) or a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C to allow for compound uptake. [15]2. Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes across a range of temperatures for 3-8 minutes. [16][15]A typical range might be 40°C to 70°C in 2-3°C increments.

    • Cool the samples to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [15]This method avoids detergents that could disrupt protein-ligand interactions.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. [15] * Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification:

    • Normalize the protein concentration of all supernatant samples using a BCA assay.

    • Prepare samples for SDS-PAGE and Western Blot analysis.

  • Western Blotting:

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to your target of interest (e.g., anti-Kinase Y).

    • Incubate with an appropriate secondary antibody and detect the signal.

    • It is critical to also probe for a loading control (e.g., GAPDH) to ensure equal protein loading. [15]6. Data Analysis:

    • Quantify the band intensities for your target protein at each temperature for both the TPC-1 and vehicle-treated samples.

    • Plot the relative band intensity against temperature to generate a "melting curve."

    • A successful experiment will show a rightward shift in the melting curve for the TPC-1 treated sample, indicating thermal stabilization and therefore, target engagement. [12][16]

Protocol 3: Safety Pharmacology Profiling

Objective: To proactively identify potential safety liabilities by screening TPC-1 against a panel of targets known to be associated with adverse drug reactions. This is a standard practice in drug development and is guided by regulatory agencies like the FDA. [17][18][19] Methodology:

This is almost exclusively performed by CROs who maintain validated assays for these specific targets. [8][9][20]

  • Select a Panel: Choose a standard safety panel. A common one includes ~44 targets, such as the Eurofins SafetyScreen44 or the Charles River safety panel. Key targets include:

    • Cardiovascular: hERG (IKr), NaV1.5, CaV1.2 (essential for cardiac safety assessment). [9][10] * CNS Receptors: Adrenergic, Dopaminergic, Serotonergic, Opioid, and GABA receptors. [8][21] * Other: A variety of other GPCRs, ion channels, and transporters.

  • Assay Format: The assays are typically functional (e.g., measuring cAMP for GPCRs, ion flux for channels) or binding (radioligand displacement) assays. [8][22]3. Data Interpretation: Results are reported as % inhibition or % activity at a standard concentration (often 10 µM). Any significant activity (>50% inhibition/stimulation) is flagged as a potential liability that requires further investigation.

Expert Insight: A "hit" on a target like hERG is a significant red flag that must be addressed, as it can indicate a risk of cardiac arrhythmias. A hit on a CNS receptor might explain unexpected behavioral phenotypes in animal studies. This data is crucial for building a comprehensive safety profile of your compound. [25][26]

References
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • Sci. Signal. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved from [Link]

  • Trends in Pharmacological Sciences. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • PLOS Computational Biology. (2014). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Troubleshooting and deconvoluting label-free cell phenotypic assays in drug discovery. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • AHA Journals. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Regulations.gov. (n.d.). Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations. Retrieved from [Link]

  • Symeres. (2026). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Retrieved from [Link]

  • ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Retrieved from [Link]

  • MDPI. (2026). Prime Editing Driven Functional Genomics: Bridging Genotype to Phenotype in the Post-Genomic Era. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Retrieved from [Link]

  • YouTube. (2021). How to measure and minimize off-target effects.... Retrieved from [Link]

  • Frontiers. (2025). Better understanding the phenotypic effects of drugs through shared targets in genetic disease networks. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comprehensive Evaluation Guide: Toxicity Profile of N-(1,3,4-thiadizol-2-yl)piperidine-3-carboxamide

Executive Summary & Compound Identity N-(1,3,4-thiadizol-2-yl)piperidine-3-carboxamide (hereafter referred to as NTPC-3 ) is a synthetic hybrid pharmacophore combining the GABA-ergic scaffold of nipecotic acid (piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N-(1,3,4-thiadizol-2-yl)piperidine-3-carboxamide (hereafter referred to as NTPC-3 ) is a synthetic hybrid pharmacophore combining the GABA-ergic scaffold of nipecotic acid (piperidine-3-carboxylic acid) with the bioactive 1,3,4-thiadiazole ring.

This guide evaluates the toxicity profile of NTPC-3 by deconstructing its structural moieties and comparing them against established clinical benchmarks. The primary safety concerns for this class of compounds revolve around metabolic stability, CNS-specific toxicity (sedation/motor impairment), and thiadiazole-associated idiosyncratic reactions.

Structural Deconstruction & Pharmacophore Analysis
MoietySource / AnalogPrimary FunctionAssociated Toxicity Risks
Piperidine-3-carbonyl Tiagabine (GABA reuptake inhibitor)Target binding (GAT-1), BBB penetrationCNS depression, dizziness, tremor.
1,3,4-Thiadiazole Acetazolamide (Carbonic anhydrase inhibitor)Bioisostere for metabolic stabilityHypersensitivity (sulfonamide-like), renal crystallization, hepatotoxicity.
Amide Linker General PeptidomimeticsStructural rigidityHydrolytic cleavage releasing free 2-amino-1,3,4-thiadiazole (potential toxophore).

Comparative Analysis: NTPC-3 vs. Clinical Benchmarks

To objectively evaluate NTPC-3, we compare its predicted and observed toxicity markers against Tiagabine (structural parent of the piperidine moiety) and Acetazolamide (representative of the thiadiazole class).

Table 1: Comparative Safety Profile
ParameterNTPC-3 (Target Candidate)Tiagabine (Benchmark A)Acetazolamide (Benchmark B)
Primary Target GABA Transporter / Carbonic AnhydraseGABA Transporter (GAT-1)Carbonic Anhydrase (CA)
CNS Penetration High (Predicted logBB > 0)HighModerate
Key Adverse Event Sedation, Ataxia (Predicted)Dizziness, SomnolenceParesthesia, Metabolic Acidosis
Hepatotoxicity Moderate Risk (Thiadiazole metabolism)Low (Idiosyncratic)Rare (Cholestatic jaundice)
hERG Inhibition Evaluate (Piperidine risk)Low RiskLow Risk
Mutagenicity Evaluate (Ames Test required)NegativeNegative

Critical Insight: Unlike Tiagabine, NTPC-3 contains a thiadiazole ring. Researchers must monitor for sulfonamide-like hypersensitivity and carbonic anhydrase inhibition side effects (e.g., electrolyte imbalance), which are absent in pure nipecotic acid derivatives.

Experimental Evaluation Framework

This section details the causal logic and protocols for evaluating NTPC-3. We move from in silico prediction to in vivo validation.

Phase I: Metabolic Stability & Bioactivation (In Silico/In Vitro)

Causality: The amide bond connecting the piperidine and thiadiazole rings is a metabolic hotspot. Hydrolysis releases 2-amino-1,3,4-thiadiazole , a metabolite that must be screened for mutagenicity.

Protocol 1: Microsomal Stability Assay
  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Concentration: 1 µM NTPC-3.

  • Cofactor: NADPH (regenerating system).

  • Sampling: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to quantify parent depletion and appearance of nipecotic acid (m/z 129) and 2-amino-1,3,4-thiadiazole (m/z 101).

  • Benchmark: Intrinsic clearance (

    
    ) > 50 µL/min/mg protein indicates high lability (likely poor oral bioavailability).
    
Phase II: Cytotoxicity & Genotoxicity

Trustworthiness: Use a dual-cell line approach to distinguish general cytotoxicity from organ-specific toxicity.

Protocol 2: Dual-Line Cytotoxicity (MTT Assay)
  • Cell Lines:

    • HepG2 (Liver model - metabolic competence).

    • Neuro-2a (Neuronal model - target tissue).

  • Dosing: 0.1, 1, 10, 50, 100 µM (72h exposure).

  • Readout: Mitochondrial reductase activity (Absorbance at 570 nm).

  • Calculation: Determine

    
    .
    
    • Pass Criteria:

      
       (Low toxicity).
      
    • Fail Criteria:

      
       (High toxicity).
      
Protocol 3: Ames Test (Salmonella typhimurium)
  • Rationale: Thiadiazole amines can undergo N-hydroxylation, forming DNA-reactive nitrenium ions.

  • Strains: TA98 (frameshift), TA100 (base-pair substitution).

  • Condition: +/- S9 metabolic activation.

  • Metric: Fold increase in revertant colonies vs. vehicle control.

Phase III: Neurotoxicity Screening (In Vivo)

Expertise: Since NTPC-3 is likely a CNS-active agent (anticonvulsant/anxiolytic), "toxicity" includes functional impairment (sedation) at therapeutic doses.

Protocol 4: Rotarod Performance Test (Motor Coordination)
  • Subject: Swiss Albino Mice (n=6/group).

  • Dose: 10, 30, 100 mg/kg (i.p.).

  • Procedure: Place mice on a rotating rod (15 rpm). Measure "Time to Fall".

  • Comparison: Compare against Diazepam (Positive Control, 2 mg/kg).

  • Interpretation: A significant decrease in latency to fall indicates ataxia/sedation , a common dose-limiting toxicity for nipecotic acid derivatives [1].

Visualizing the Evaluation Logic

The following diagram illustrates the metabolic fate of NTPC-3 and the decision tree for toxicity evaluation.

NTPC3_Evaluation cluster_0 Metabolic Pathway cluster_1 Toxicity Decision Tree NTPC3 NTPC-3 (Parent Compound) Hydrolysis Amidase Hydrolysis NTPC3->Hydrolysis Liver/Plasma Screen2 In Vivo: Rotarod Test NTPC3->Screen2 Intact Drug Nipecotic Nipecotic Acid (GABA Analog) Hydrolysis->Nipecotic Thiadiazole 2-amino-1,3,4-thiadiazole (Potential Toxophore) Hydrolysis->Thiadiazole Screen1 In Vitro: Ames Test Thiadiazole->Screen1 Screen1->Screen2 Negative Outcome1 Genotoxic Risk (STOP) Screen1->Outcome1 Positive Outcome2 CNS Impairment (Dose Adjustment) Screen2->Outcome2 Ataxia Observed Outcome3 Safe Candidate (Proceed) Screen2->Outcome3 No Impairment

Figure 1: Metabolic degradation pathway of NTPC-3 and the associated critical path for safety evaluation. The formation of the free thiadiazole amine is the critical checkpoint for genotoxicity.

References

  • Siddiqui, N., & Ahsan, W. (2011).[1] Synthesis, anticonvulsant and toxicity screening of thiazolyl–thiadiazole derivatives. Medicinal Chemistry Research, 20(2), 261–268.[1] Link

  • Mishra, N., et al. (2018). Design, synthesis and anticonvulsant evaluation of some novel 1,3,4-thiadiazole derivatives. Journal of Saudi Chemical Society, 22(8), 983-993. Link

  • Gomha, S. M., et al. (2015). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 20(1), 1357–1376. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Tiagabine. Link

  • World Health Organization. (2024). WHO Guidelines on Non-Clinical Safety Testing. Link

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